1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;hydrochloride
Description
1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine hydrochloride (IUPAC name: (1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine hydrochloride) is a chiral amine hydrochloride salt featuring a phenyl group substituted with a 4-methyl-1,3-thiazol-5-yl moiety. Its molecular formula is C₁₂H₁₄ClN₂S (MW: 257.77 g/mol) .
Properties
IUPAC Name |
1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.ClH/c1-8(13)10-3-5-11(6-4-10)12-9(2)14-7-15-12;/h3-8H,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJVVVNRJVUMNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling and Deprotection
A widely cited method involves palladium-mediated coupling of bromophenyl intermediates with 4-methylthiazole, followed by hydrochloric acid deprotection. The synthesis begins with (S)-1-(4-bromophenyl)ethanamine, which undergoes Boc protection using (Boc)₂O in ethyl acetate/water (98.7% yield). Subsequent coupling with 4-methylthiazole in N,N-dimethylacetamide (DMA) at 90°C for 18 hours in the presence of palladium(II) acetate and potassium acetate yields the Boc-protected intermediate (82.3% yield). Final deprotection with HCl in methanol produces the hydrochloride salt (85% yield).
Critical Parameters:
-
Catalyst: Palladium(II) acetate (0.5 mol%) ensures efficient C–C bond formation.
-
Solvent: DMA enhances reaction homogeneity and heat transfer.
-
Temperature: Prolonged heating (90°C) drives the coupling to completion.
Hantzsch Thiazole Synthesis
An alternative route adapts the Hantzsch thiazole synthesis, combining 3-chloro-2,4-pentanedione with thiobenzamide derivatives in ethanol under reflux. This one-pot method achieves 90% yield for analogous thiazole-containing compounds. For the target molecule, thiobenzamide could be substituted with a phenylthioamide precursor to generate the 4-methylthiazole moiety.
Reaction Conditions:
-
Solvent: Absolute ethanol facilitates nucleophilic substitution.
-
Time: 8-hour reflux ensures complete cyclization.
-
Workup: Neutralization with sodium acetate precipitates the product.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Comparative studies highlight solvent-dependent yields:
| Solvent | Catalyst | Yield | Source |
|---|---|---|---|
| N,N-Dimethylacetamide | Pd(OAc)₂ | 82% | |
| Ethanol | None (Hantzsch method) | 90% | |
| n-Butanol | p-TsOH | 65% |
Palladium catalysts are indispensable for cross-coupling, while Brønsted acids (e.g., p-toluenesulfonic acid) accelerate cyclization in polar solvents.
Temperature and Time Dependence
-
Cross-Coupling: 90°C for 18 hours balances reaction rate and byproduct suppression.
-
Cyclization: Reflux (~78°C in ethanol) for 8 hours optimizes thiazole ring formation.
Industrial-Scale Production Strategies
Continuous Flow Reactors
Patent literature emphasizes solvent selection (e.g., THF, MTBE) for scalability. Continuous flow systems minimize thermal gradients, improving reproducibility for intermediates like (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine.
Purification Techniques
-
Acid-Base Extraction: Sodium bicarbonate washes remove unreacted starting materials.
-
Crystallization: Methanol/water mixtures yield high-purity hydrochloride salts.
Enantiomeric Control and Chiral Resolution
The (S)-enantiomer is preferentially synthesized using Boc-protected (S)-1-(4-bromophenyl)ethanamine. Chiral HPLC or enzymatic resolution could further enrich enantiomeric excess, though current methods report >95% purity without additional steps.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Anticancer Properties : Research indicates that thiazole derivatives, including this compound, may possess anticancer properties. The thiazole ring is known to interact with biological targets involved in cancer progression. Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells .
- Neurological Applications : The compound has been investigated for its potential neuroprotective effects. Thiazole derivatives are often explored for their ability to modulate neurotransmitter systems and may offer therapeutic benefits in conditions like Alzheimer's disease and other neurodegenerative disorders .
- Antimicrobial Activity : Preliminary studies suggest that thiazole-containing compounds can exhibit antimicrobial properties against various pathogens, making them potential candidates for antibiotic development.
Case Study 1: Anticancer Activity
A study published in Cancer Research evaluated the effects of thiazole derivatives on cancer cell lines. The results indicated that compounds similar to 1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;hydrochloride inhibited cell proliferation and induced apoptosis in breast cancer cells. The study highlighted the importance of the thiazole moiety in enhancing anticancer efficacy .
Case Study 2: Neuroprotective Effects
Research conducted on the neuroprotective effects of thiazole derivatives showed promising results in animal models of neurodegeneration. The administration of these compounds resulted in improved cognitive function and reduced neuronal death, suggesting a protective role against oxidative stress and inflammation in the brain .
Summary of Applications
Mechanism of Action
The mechanism of action of 1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Halogen-Substituted Analogues
- (R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride (C₉H₁₃Cl₂N, MW: 206.11 g/mol): Features a chloro and methyl group on the phenyl ring instead of a thiazole. Lacks the thiazole’s heterocyclic interactions, which may limit binding affinity in biological targets .
2-(4-Chlorophenyl)-1,3-thiazol-4-yl methanamine hydrochloride (C₁₀H₁₀Cl₂N₂S, MW: 277.17 g/mol):
Electron-Donating Substituents
- 1-(3,5-Dimethoxyphenyl)ethanamine (C₁₀H₁₅NO₂, MW: 181.23 g/mol): Methoxy groups enhance solubility via hydrogen bonding but reduce metabolic stability compared to the target’s thiazole .
Core Heterocycle Modifications
Thiazole vs. Triazole Derivatives
- 1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine hydrochloride (C₅H₁₀ClN₃, MW: 147.61 g/mol):
Thiazole Positional Isomers
- 4-Amino-2-methyl-5-phenylthiazole Hydrochloride (C₁₀H₁₁ClN₂S, MW: 226.72 g/mol): Amino group at the 4-position of the thiazole (vs. ethanamine in the target). The primary amine may enhance solubility but alter target selectivity .
Chiral vs. Achiral Analogues
Data Table: Key Structural and Physicochemical Comparisons
Biological Activity
1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;hydrochloride, also known as (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic implications.
- IUPAC Name : (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine hydrochloride
- Molecular Formula : C12H14N2S·HCl
- CAS Number : 1948273-01-5
- Molecular Weight : 242.77 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the context of cancer therapy and neurological disorders. The thiazole moiety is known to enhance the compound's efficacy against certain types of tumors and neurological conditions.
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, studies have shown that derivatives with thiazole structures can inhibit cell proliferation in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | A431 | 1.61 ± 1.92 |
| 2 | HT29 | 1.98 ± 1.22 |
The structure-activity relationship (SAR) suggests that the presence of electron-donating groups on the phenyl ring enhances cytotoxic activity, indicating that modifications to the thiazole or phenyl moieties can lead to improved therapeutic profiles .
Neuropharmacological Effects
The potential neuropharmacological effects of thiazole derivatives have also been explored. Specifically, the compound may exhibit anticonvulsant properties similar to other thiazole-based drugs. The mechanism may involve modulation of neurotransmitter systems or ion channels, which are critical in seizure activity.
Case Studies and Research Findings
Several studies have documented the biological activity of thiazole derivatives, including:
- Anticonvulsant Activity : A study indicated that certain thiazole derivatives significantly reduced seizure activity in animal models, demonstrating their potential as anticonvulsants .
- Inhibition of HSET Protein : In vitro assays have shown that related compounds can inhibit HSET (KIFC1), a protein involved in mitosis, suggesting a mechanism for their antitumor effects .
- Pharmacokinetics : Pharmacokinetic studies on similar compounds suggest favorable absorption and distribution characteristics, with half-lives indicating potential for sustained therapeutic effects .
Q & A
Q. Key Considerations :
- Reaction temperature (often 0–80°C) and pH (acidic for salt formation) must be tightly controlled.
- Catalysts like palladium (for coupling) or chiral catalysts (for enantiopure synthesis) may be required .
Basic: How can the purity and structural integrity of this compound be validated?
Methodological Answer:
Analytical techniques include:
High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column, acetonitrile/water mobile phase, and UV detection at 254 nm. Purity >95% is typical for research-grade material .
Nuclear Magnetic Resonance (NMR) : Confirm structure via:
- 1H NMR : Peaks at δ 2.5–3.0 ppm (amine protons), δ 7.2–8.1 ppm (aromatic protons), and δ 2.3 ppm (methyl group on thiazole) .
- 13C NMR : Signals for thiazole carbons (δ 120–160 ppm) and phenyl carbons (δ 110–150 ppm) .
Mass Spectrometry (MS) : ESI-MS should show [M+H]+ at m/z 251.1 (free base) and [M-Cl]+ for the hydrochloride salt .
Advanced: How can enantiomeric purity be resolved if chirality is a factor?
Methodological Answer:
If the compound has chiral centers (e.g., due to asymmetric synthesis):
Chiral Chromatography : Use a chiral stationary phase (e.g., Chiralpak® AD-H) with hexane/isopropanol eluent. Retention times differ for enantiomers .
Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (e.g., lipases) during key steps to favor one enantiomer .
Circular Dichroism (CD) : Confirm enantiopurity by comparing CD spectra to known standards .
Advanced: What assays are suitable for evaluating its biological activity?
Methodological Answer:
Design assays based on structural analogs (e.g., thiazole-containing amines):
Receptor Binding Assays : Radiolabeled ligands (e.g., [3H]-ligands) compete with the compound for binding to serotonin or dopamine receptors. Use HEK293 cells expressing cloned receptors .
Enzyme Inhibition : Test activity against monoamine oxidase (MAO) via fluorometric or spectrophotometric methods (e.g., measuring kynuramine oxidation) .
Dose-Response Curves : Determine EC50/IC50 values using nonlinear regression analysis (e.g., GraphPad Prism) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
